1-Heptyl-1H-pyrazol-4-amine
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Overview
Description
1-Heptyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H19N3 and a molecular weight of 181.28 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The heptyl group attached to the nitrogen atom at position 1 and the amino group at position 4 make this compound unique and interesting for various applications.
Mechanism of Action
Target of Action
1-Heptyl-1H-pyrazol-4-amine is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are devastating and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by fitting into the active site of the enzyme LmPTR1, which is involved in the life cycle of Leishmania . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction .
Biochemical Pathways
The compound’s interaction with lmptr1 suggests that it may disrupt the normal functioning of this enzyme, thereby inhibiting the growth and proliferation of leishmania .
Result of Action
The compound has demonstrated superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it has shown significant inhibition effects against Plasmodium berghei, with suppression rates of 70.2% and 90.4% .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of heptyl hydrazine with 1,3-diketones or β-keto esters can yield the desired pyrazole derivative . The reaction typically requires a catalyst such as acetic acid and is carried out under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Heptyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a base.
Major Products:
Oxidation: Nitro-pyrazoles.
Reduction: Hydrazine derivatives.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
1-Heptyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
1-Methyl-1H-pyrazol-4-amine: A simpler derivative with a methyl group instead of a heptyl group.
4-Amino-1H-pyrazole: Lacks the heptyl group, making it less lipophilic.
1-Heptyl-3-methyl-1H-pyrazol-4-amine: Contains an additional methyl group, potentially altering its reactivity and biological activity.
Uniqueness: 1-Heptyl-1H-pyrazol-4-amine is unique due to its heptyl group, which enhances its lipophilicity and potential interactions with lipid membranes. This structural feature may contribute to its distinct biological activities and applications compared to other pyrazole derivatives.
Properties
IUPAC Name |
1-heptylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-2-3-4-5-6-7-13-9-10(11)8-12-13/h8-9H,2-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSCKLHBFDPDOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=C(C=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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